molecular formula C16H18N2O2S B2498731 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone CAS No. 496023-16-6

2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone

Cat. No.: B2498731
CAS No.: 496023-16-6
M. Wt: 302.39
InChI Key: QTAFZTHTTVLWHK-UHFFFAOYSA-N
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Description

2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone is a complex organic compound that features a quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone typically involves the reaction of 4-methylquinoline-2-thiol with morpholinoethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide in an ethanol solvent . The mixture is stirred at room temperature and then refluxed for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of recyclable catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or thioether.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted quinoline derivatives .

Scientific Research Applications

2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The quinoline ring system allows for strong interactions with DNA, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoline: Similar in structure but lacks the thio and morpholino groups.

    4-Hydroxyquinoline: Contains a hydroxyl group instead of the thio and morpholino groups.

    Quinoline-2-thiol: Similar but lacks the morpholinoethanone moiety.

Uniqueness

2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone is unique due to the presence of both the thio and morpholino groups, which confer distinct chemical properties and biological activities.

Biological Activity

2-((4-Methylquinolin-2-yl)thio)-1-morpholinoethanone is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anti-proliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a quinoline moiety that is known for various biological activities. The structural formula can be represented as follows:

C13H14N2OS\text{C}_{13}\text{H}_{14}\text{N}_2\text{OS}

This structure combines a methyl-substituted quinoline with a morpholino group, which may enhance its solubility and biological activity.

Anti-Proliferative Effects

Research indicates that quinoline derivatives exhibit notable anti-cancer properties. For instance, studies have demonstrated that compounds similar to this compound can significantly inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and pancreatic (Panc-1) cancer cells.

Table 1: Anti-Proliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
8gMCF-71.2 ± 0.2G2/M Phase Arrest, Apoptosis Induction
8gPanc-11.4 ± 0.2G2/M Phase Arrest, Apoptosis Induction

The compound 8g , a derivative related to our compound of interest, was identified as particularly effective, achieving an IC50 of 1.2 µM against MCF-7 cells and demonstrating mechanisms such as cell cycle arrest at the G2/M phase and significant pro-apoptotic activity indicated by annexin V-FITC staining .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells through various pathways:

  • Intrinsic Pathway Activation : The compound may activate intrinsic apoptotic pathways by modulating BAX and Bcl-2 proteins.
  • Extrinsic Pathway Activation : It can also influence extrinsic pathways involving caspases (3, 8, and 9), leading to programmed cell death.
  • Cell Cycle Arrest : The induction of G2/M phase arrest prevents cancer cells from dividing, thereby inhibiting tumor growth.

Case Studies and Research Findings

Several studies have explored the efficacy of quinoline derivatives in cancer treatment. For instance, a recent study examined a series of quinoline-based compounds for their cytotoxic effects against different cancer types:

Table 2: Cytotoxicity Data from Recent Studies

CompoundCancer TypeIC50 (µM)Reference
Compound AHepG25.0
Compound BHCT-1164.5
Compound CMCF-73.0

These studies confirm that compounds structurally related to this compound exhibit promising anti-cancer activities across multiple cell lines.

Properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-12-10-15(17-14-5-3-2-4-13(12)14)21-11-16(19)18-6-8-20-9-7-18/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAFZTHTTVLWHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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